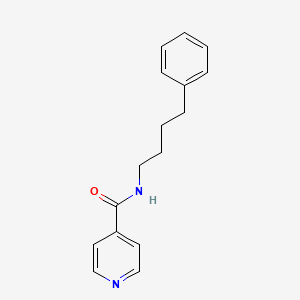

N-(4-phenylbutyl)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-phenylbutyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c19-16(15-9-12-17-13-10-15)18-11-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,9-10,12-13H,4-5,8,11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEOFQQDZIGKAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenylbutyl)pyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with 4-phenylbutylamine. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-phenylbutyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of diseases such as tuberculosis and cancer.

Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-(4-phenylbutyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use. Detailed studies, including molecular docking and kinetic analyses, are often conducted to elucidate these mechanisms .

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The following table summarizes key structural analogs of N-(4-phenylbutyl)pyridine-4-carboxamide, highlighting substituent variations and biological activities:

Key Structural-Activity Relationships (SAR)

- Heterocyclic Hybrids: Hybrids with morpholino-thiopyrano-pyrimidine cores (e.g., 14d) exhibit superior PI3Kα inhibition due to enhanced binding interactions with the kinase’s ATP pocket .

- Electron-Withdrawing Groups : Substituents like chloro (Inabenfide) or nitro (Compound 5f) on aromatic rings improve anti-inflammatory or agrochemical activity by modulating electronic properties .

- Amide Linker Flexibility: Rigid linkers (e.g., thiazolidinone in Compound 5d) reduce conformational entropy, enhancing target affinity .

Pharmacokinetic and Toxicity Profiles

- CNS Penetration : Analogs with balanced lipophilicity (logP ~2–3) and low molecular weight (<450 Da) show better blood-brain barrier penetration, as seen in GSK-3β inhibitors .

- Metabolic Stability: Morpholino-containing derivatives (e.g., 14d) exhibit improved metabolic stability due to reduced CYP450 interactions .

- Toxicity: Thiazolidinone derivatives (e.g., 5d) showed low cytotoxicity in vitro (IC50 >100 µM in normal cell lines), suggesting favorable safety profiles .

Q & A

Q. What are the optimal synthetic routes for N-(4-phenylbutyl)pyridine-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling pyridine-4-carboxylic acid derivatives with 4-phenylbutylamine. Key steps include activating the carboxylic acid (e.g., using HATU or EDCI as coupling agents) and optimizing solvent systems (e.g., DMF or THF). Continuous flow reactors may enhance reproducibility and yield by minimizing human error and improving heat transfer . Post-synthesis, purification via column chromatography or recrystallization is critical. Reaction parameters (temperature, solvent polarity, stoichiometry) should be systematically varied using Design of Experiments (DoE) to identify optimal conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) confirms proton environments and carbon connectivity. Mass spectrometry (MS) validates molecular weight and purity. For structural elucidation, X-ray crystallography provides bond lengths, angles, and conformation, which are critical for understanding intermolecular interactions (e.g., hydrogen bonding in crystal packing). Pairing these with FT-IR spectroscopy ensures functional group verification (amide C=O stretch ~1680 cm⁻¹) .

Q. How can researchers assess the preliminary biological activity of this compound?

- Methodological Answer : Begin with in vitro assays targeting hypothesized pathways (e.g., enzyme inhibition or receptor binding). For example:

- Enzyme inhibition : Use fluorescence-based assays to measure IC₅₀ values against kinases or proteases.

- Antimicrobial activity : Conduct broth microdilution assays to determine MIC values against bacterial/fungal strains.

- Cytotoxicity : Employ MTT or resazurin assays on cancer cell lines. Include positive controls (e.g., doxorubicin) and validate results with orthogonal assays (e.g., flow cytometry for apoptosis) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound's bioactivity?

- Methodological Answer :

- Scaffold modification : Introduce substituents (e.g., halogens, methyl groups) on the phenyl or pyridine rings to alter lipophilicity or steric effects. Compare analogs like N-(3-bromophenyl)pyridine-4-carboxamide (enhanced halogen bonding) and N-(3-methylphenyl) derivatives (increased metabolic stability) .

- 3D-QSAR modeling : Use software like Schrödinger or MOE to correlate molecular fields (electrostatic, steric) with bioactivity data. Validate models with leave-one-out cross-validation and external test sets .

Q. What computational strategies are recommended for predicting target binding modes and pharmacokinetics?

- Methodological Answer :

- Molecular docking : Perform docking simulations (AutoDock Vina, Glide) into target proteins (e.g., kinases) using crystal structures from the PDB. Prioritize poses with favorable binding energies and hydrogen-bond interactions with key residues (e.g., ATP-binding sites).

- ADME prediction : Tools like SwissADME predict logP, solubility, and CYP450 interactions. For in silico toxicity, use ProTox-II to assess hepatotoxicity or mutagenicity risks .

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data?

- Methodological Answer :

- Bioavailability analysis : Measure plasma concentrations via LC-MS/MS to assess absorption issues. If rapid clearance is observed (common with piperidine/amide analogs), modify the linker (e.g., PEGylation) or formulate with nanoparticles .

- Metabolite profiling : Use hepatic microsomes or hepatocyte incubations to identify active/toxic metabolites. Adjust the structure to block metabolic hotspots (e.g., para-hydroxylation) .

Q. What strategies enhance metabolic stability without compromising target affinity?

- Methodological Answer :

- Isosteric replacement : Substitute labile groups (e.g., ester → amide) or introduce fluorine atoms to block CYP450-mediated oxidation. For example, fluorinated analogs of pyridine-4-carboxamide show improved half-lives .

- Prodrug design : Mask polar groups (e.g., amides) with cleavable moieties (e.g., acetyl) to improve membrane permeability, which is regenerated in vivo .

Data Analysis and Validation

Q. What statistical methods are critical for analyzing dose-response and toxicity data?

- Methodological Answer :

- Dose-response curves : Fit data to sigmoidal models (Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀. Assess curve quality via R² and confidence intervals.

- Toxicity thresholds : Apply benchmark dose (BMD) modeling to identify NOAEL/LOAEL. Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.